Ethyl 2-(4-methoxyanilino)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
23868-19-1 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(18)14-6-4-5-7-15(14)17-12-8-10-13(19-2)11-9-12/h4-11,17H,3H2,1-2H3 |
InChI Key |
PGEAAYPGBFRMCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Contextualization Within Modern Organic Synthesis and Design
The synthesis of molecules like Ethyl 2-(4-methoxyanilino)benzoate is deeply rooted in the principles of modern organic synthesis, which focuses on the efficient and selective construction of chemical bonds. wiley.com The key structural feature of this compound is the carbon-nitrogen (C-N) bond that links the aniline (B41778) and benzoate (B1203000) rings. The formation of such aryl-amine bonds is a central challenge and a major area of research in organic chemistry.
Modern synthetic strategies to achieve this linkage typically rely on powerful cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern C-N bond formation due to its high efficiency, broad substrate scope, and tolerance of various functional groups. wikipedia.orgyoutube.com It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) has been crucial to the reaction's success, allowing it to proceed under milder conditions and with a wider range of starting materials. youtube.com
Ullmann Condensation: A more traditional method, the Ullmann reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.orgnih.gov Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, recent advancements have introduced more efficient copper catalyst systems with various ligands, enabling the reaction to proceed under milder conditions. researchgate.netmdpi.com
The choice between these methods often depends on the specific substrates, desired yield, and economic considerations. For the synthesis of this compound, one could envision reacting ethyl 2-halobenzoate with 4-methoxyaniline using either of these catalytic systems.
Table 1: Comparison of Modern Synthetic Reactions for C-N Bond Formation
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium | Copper |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Diamines, phenanthrolines, N-heterocyclic carbenes |
| Reaction Conditions | Generally milder temperatures | Historically required high temperatures (>200°C), but modern systems are milder |
| Substrate Scope | Very broad, high functional group tolerance | Traditionally required activated aryl halides, but scope has expanded |
| Key Advantage | High efficiency and selectivity under mild conditions | Lower cost of copper catalyst |
Broad Significance of Substituted Anilines and Benzoate Esters in Chemical Sciences
Established Synthetic Routes to the Core Structure
Traditional synthetic approaches to this compound and related compounds have laid the groundwork for more advanced methodologies. These routes typically involve fundamental organic reactions such as esterification and amidation, alongside classic cross-coupling reactions for forging the central C-N bond.
Approaches Involving Esterification and Amidation Reactions
Esterification is a foundational step in the synthesis of the target molecule, often preceding or following the formation of the aniline linkage. For instance, a common strategy involves the esterification of a pre-formed N-arylanthranilic acid. One documented method describes the treatment of 2-(4-methoxy-2-methylphenylamino)benzoic acid with diethyl sulfate (B86663) in the presence of sodium hydride in dimethylformamide to yield the corresponding ethyl ester. prepchem.com This reaction proceeds by deprotonation of the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the electrophilic ethylating agent.
Amidation reactions are also pivotal, particularly in building the anilino-benzoate backbone from simpler precursors. Direct amidation of esters with anilines presents a more atom-economical approach. researchgate.net However, the lower nucleophilicity of anilines compared to aliphatic amines can necessitate harsh reaction conditions or the use of specialized catalysts. researchgate.net Some protocols have utilized base-promoted direct amidation, such as a DMSO/t-BuOK system, to facilitate the reaction between esters and anilines. rsc.org
Strategies for Constructing the Anilino-Benzoate Linkage
The formation of the C-N bond between the aniline and benzoate moieties is the cornerstone of the synthesis. Two classical named reactions have been extensively used for this purpose: the Ullmann condensation and the more recent Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org A traditional Goldberg reaction, a variant of the Ullmann condensation, involves the reaction of an aniline with an aryl halide, such as 2-chlorobenzoic acid. wikipedia.org These reactions historically required high temperatures and stoichiometric amounts of copper, though modern iterations utilize soluble copper catalysts with various ligands to improve efficiency. wikipedia.orgnih.gov
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgyoutube.com This method offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the desired aryl amine. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success of the reaction, with bulky, electron-rich ligands often enhancing catalytic activity. youtube.com
Multi-step Linear and Convergent Synthetic Pathways
The synthesis of this compound and its analogues can be designed using either linear or convergent strategies. A linear synthesis assembles the molecule in a stepwise fashion, with each step building upon the previous one. For example, a linear sequence could involve the nitration of a substituted benzene (B151609), followed by reduction to the aniline, coupling with a halobenzoate, and finally, esterification. A multi-step synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, an analogue, was achieved in four steps starting from commercially available 4-methoxybenzene-1-sulfonyl chloride. nih.govnih.gov
Convergent syntheses, in contrast, involve the independent synthesis of key fragments of the molecule, which are then combined in a later step. This approach can be more efficient for complex molecules. For instance, one could separately prepare a substituted aniline and an ethyl halobenzoate and then couple them using a Buchwald-Hartwig or Ullmann reaction in a final step.
Exploration of Novel and Efficient Synthetic Protocols
Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.
Catalytic Strategies for C-N and C-C Bond Formation
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity.
Transition Metal-Mediated Catalysis: Palladium and copper remain the workhorses for C-N bond formation. The Buchwald-Hartwig amination continues to be refined with the development of new generations of phosphine ligands that allow for reactions at room temperature and with a wider range of substrates. wikipedia.orgyoutube.com Similarly, advancements in Ullmann-type reactions have introduced new ligand systems, such as oxalyldiamides, that accelerate the copper-catalyzed coupling. magtech.com.cn Beyond palladium and copper, other transition metals like nickel are being explored as more earth-abundant and economical alternatives for C-N cross-coupling reactions. researchgate.net
For C-C bond formation, which might be necessary for creating more complex analogues, palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are frequently employed. orgsyn.org
Principles of Green Chemistry in Synthesis Optimization
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves several key areas of focus:
Catalyst-Free Reactions: In some cases, C=N bond formation, a related transformation, can be achieved without a catalyst under mild conditions, such as in water at room temperature, by reacting a primary amine with a highly electron-deficient aldehyde. nih.gov While not directly applicable to the core C-N bond of the target molecule, this highlights a trend towards minimizing catalyst use.
Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives like water or to perform reactions under solvent-free conditions. researchgate.net
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. Direct amidation of esters is an example of a more atom-economical approach compared to methods that require pre-activation of the carboxylic acid. researchgate.net
Energy Efficiency: The development of catalytic systems that operate at lower temperatures reduces the energy consumption of the process. nih.gov
Renewable Feedstocks: While not yet prevalent for this specific compound, a broader goal in green chemistry is the use of starting materials derived from renewable resources.
The continuous evolution of synthetic methodologies promises to deliver even more efficient and sustainable routes to this compound and its structurally diverse analogues.
Chemo-, Regio-, and Stereoselective Synthesis Methodologies
The selective synthesis of this compound requires careful control over several factors to ensure the desired connectivity and avoid unwanted side products. Both traditional copper-catalyzed and modern palladium-catalyzed methods offer distinct advantages and challenges in achieving high selectivity.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. rsc.orgwikipedia.org The synthesis of N-aryl anthranilic acids and their esters via this method has been a subject of study, with a focus on improving reaction conditions and yields.
A significant challenge in the synthesis of disubstituted anilines is achieving high regioselectivity. Research has shown that in the copper-catalyzed amination of dihalogenated arenes, the position of the halogen can direct the substitution pattern. For instance, in the reaction of 2,5-dichloronitrobenzene, the chlorine atom at the C2 position, which is ortho to the nitro group, is preferentially substituted. This preference is attributed to the electronic activation by the electron-withdrawing nitro group.
In the context of synthesizing this compound, a key consideration is the chemoselectivity, particularly when starting with a substituted aminobenzoate or a substituted haloaniline. The reaction must selectively form the desired C-N bond without affecting other functional groups present on the aromatic rings.
A study by Wolf and coworkers demonstrated a highly chemo- and regioselective copper-catalyzed amination of 2-chlorobenzoic acids with various anilines. acs.org This method is particularly relevant as it directly leads to the N-aryl anthranilic acid precursor of the target ester. The reaction of 2-chlorobenzoic acid with 4-methoxyaniline proceeded with high efficiency, showcasing the robustness of this copper-catalyzed approach. The reaction conditions and yield for a closely related analog are detailed in the table below.
Table 1: Copper-Catalyzed Synthesis of N-(4-methoxyphenyl)anthranilic Acid
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Chlorobenzoic Acid | 4-Methoxyaniline | Cu (10 mol %), Cu₂O (5 mol %) | K₂CO₃ (2 equiv) | 2-Ethoxyethanol | 130 | 24 | 84 | acs.org |
This protocol highlights the utility of a mixed copper catalyst system (Cu and Cu₂O) in achieving high yields. The regioselectivity is excellent, with amination occurring exclusively at the position of the chlorine atom, ortho to the carboxylic acid group. This high regioselectivity is a key advantage of this method. For the synthesis of the ethyl ester, a subsequent esterification step would be required. Alternatively, starting directly with ethyl 2-chlorobenzoate (B514982) could be explored, although reaction conditions might need further optimization.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering milder reaction conditions and broader substrate scope compared to the Ullmann condensation. acs.orgdtu.dk This palladium-catalyzed cross-coupling reaction is highly versatile and has been extensively developed for industrial applications. acs.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.
For the synthesis of this compound, a typical Buchwald-Hartwig approach would involve the coupling of ethyl 2-halobenzoate (e.g., ethyl 2-bromobenzoate (B1222928) or ethyl 2-chlorobenzoate) with 4-methoxyaniline. The selection of the phosphine ligand is critical in promoting the catalytic cycle and preventing side reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reaction, even with less reactive aryl chlorides. rsc.org
The chemoselectivity of the Buchwald-Hartwig amination can be controlled by the steric properties of the supporting phosphine ligand. For instance, in the amination of aryl halides with ammonia, the use of a sterically demanding ligand can selectively produce the monoarylamine (aniline) over the diarylamine. rsc.org This principle can be applied to control the reaction between a dihaloarene and an aniline to favor the desired mono-amination product.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Ethyl 2-bromobenzoate | 4-Methoxyaniline | Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
The regioselectivity in the Buchwald-Hartwig amination of dihalobenzenes is also influenced by the nature of the halogens and the electronic properties of other substituents on the ring. Generally, the order of reactivity for aryl halides is I > Br > Cl. This difference in reactivity can be exploited to achieve selective mono-amination of a dihaloarene.
Process Optimization and Scale-Up Considerations in Research
Transitioning a synthetic route from a small-scale laboratory setting to a larger, more practical scale for research purposes presents a unique set of challenges. This section will focus on the key considerations for optimizing and scaling up the synthesis of this compound, drawing on principles from industrial process development. researchgate.netmdpi.comrsc.org
A primary goal in process optimization is to develop a robust and reproducible procedure that consistently delivers the desired product in high yield and purity. For both the Ullmann and Buchwald-Hartwig reactions, several parameters must be carefully evaluated and controlled. These include:
Catalyst Loading and Efficiency: Minimizing the amount of expensive and potentially toxic metal catalysts (copper or palladium) is a critical consideration. acs.org High-throughput screening methods can be employed to rapidly evaluate different catalysts, ligands, and reaction conditions to identify the most active and selective system, thereby allowing for a reduction in catalyst loading. dtu.dk
Reagent Stoichiometry and Cost: The cost and availability of starting materials, such as the halo-benzoate and the aniline, are important factors. Optimizing the stoichiometry of the reactants to minimize the use of the more expensive component is crucial.
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reagents and catalysts, and product isolation. dtu.dk For scale-up, factors such as solvent toxicity, environmental impact, and ease of removal and recycling become paramount.
Base Selection: The strength and solubility of the base can influence reaction rates and the formation of byproducts. acs.org Insoluble inorganic bases can sometimes lead to mixing issues on a larger scale, while soluble organic bases may be more convenient but also more expensive.
Reaction Temperature and Time: Optimizing the reaction temperature and time is essential for maximizing yield and minimizing the formation of impurities. Exothermic reactions require careful temperature control to prevent runaways, especially on a larger scale. Continuous flow reactors can offer superior heat transfer and temperature control compared to traditional batch reactors. rsc.orgaidic.it
Work-up and Purification: Developing a simple and efficient work-up and purification procedure is critical for obtaining the final product in high purity. This may involve extraction, crystallization, or chromatography. For larger scale synthesis, crystallization is often the preferred method of purification due to its scalability and cost-effectiveness.
For the Ullmann condensation , key scale-up challenges include the often-harsh reaction conditions (high temperatures) and the use of stoichiometric or high loadings of copper, which can lead to difficulties in product purification and waste disposal. wikipedia.org The development of more active, ligand-supported copper catalysts has allowed for milder reaction conditions and lower catalyst loadings, making the process more amenable to scale-up. researchgate.net
In the case of the Buchwald-Hartwig amination , while it offers milder conditions, challenges in scale-up can include the sensitivity of the catalyst to air and moisture, the cost of specialized phosphine ligands, and the removal of residual palladium from the final product. acs.orgdtu.dk The use of pre-formed, air-stable palladium precatalysts can simplify handling and improve reproducibility on a larger scale. acs.org Continuous flow processes have also been developed for Buchwald-Hartwig aminations, offering advantages in terms of safety, efficiency, and scalability. rsc.org
In a research context, where multigram quantities of a compound like this compound might be required for further studies, a thorough evaluation of these parameters is necessary to ensure a reliable and efficient synthesis.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by distinct bands that correspond to the vibrational modes of specific bonds within the molecule.
Key vibrational frequencies for this compound and related structures are summarized below. The N-H stretching vibration is typically observed in the region of 3500–3000 cm⁻¹ for heterocyclic compounds. researchgate.net Aromatic compounds generally exhibit multiple C-H stretching bands in the 3080–3010 cm⁻¹ range. mdpi.com The carbonyl (C=O) stretching vibration is a strong indicator and usually appears between 1740 and 1660 cm⁻¹. mdpi.com In many heterocyclic compounds like imidazoles, C=N and C=C stretching vibrations are found in the 1660–1450 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3500 - 3000 | researchgate.net |
| Aromatic C-H | Stretching | 3080 - 3010 | mdpi.com |
| Carbonyl (C=O) | Stretching | 1740 - 1660 | mdpi.com |
| Aromatic C=C | Stretching | 1660 - 1450 | researchgate.net |
| Imine/Aromatic (C=N) | Stretching | 1660 - 1450 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon skeleton and proton environments of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.
In the ¹H NMR spectrum, the chemical shifts, multiplicities, and coupling constants of the signals reveal the arrangement of protons. For instance, the aromatic protons will appear as multiplets in a distinct region of the spectrum, while the ethyl group will show a characteristic quartet and triplet pattern. The methoxy (B1213986) group will present as a singlet.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. vaia.com The carbonyl carbon of the ester group will have a characteristic downfield shift. The various aromatic carbons will also have distinct signals, which can be assigned with the help of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Below are tables summarizing typical ¹H and ¹³C NMR chemical shifts for substructures found in this compound.
¹H NMR Spectral Data
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic-H | 6.5 - 8.5 | m | rsc.org |
| -OCH₃ | ~3.8 | s | rsc.org |
| -OCH₂CH₃ | ~4.3 | q | rsc.org |
| -OCH₂CH₃ | ~1.4 | t | rsc.org |
¹³C NMR Spectral Data
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O (Ester) | ~166 | vaia.com |
| Aromatic C-O | ~150 - 160 | rsc.org |
| Aromatic C | ~110 - 140 | rsc.org |
| -OCH₂CH₃ | ~61 | vaia.com |
| -OCH₃ | ~55 | rsc.org |
| -OCH₂CH₃ | ~14 | vaia.com |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula. The monoisotopic mass of a related compound, ethyl 2-[4-(methoxycarbonylamino)anilino]benzoate, is 314.12665706 Da. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to piece together the original structure.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound in the solid state.
Determination of Molecular Conformation and Stereochemistry in the Solid State
X-ray diffraction analysis of a suitable single crystal allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This reveals the preferred conformation of the molecule in the crystalline state. For instance, it can determine the planarity of the aromatic rings and the orientation of the ester and methoxy substituents relative to the aniline backbone. researchgate.netnih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)
The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. X-ray diffraction can identify and characterize these interactions, which include hydrogen bonds (if present), π-stacking between aromatic rings, and potentially other weak interactions. researchgate.net These interactions are fundamental to the stability and physical properties of the crystalline solid. For example, π-π stacking interactions often involve inter-centroid separations of around 3.5 to 3.8 Å. nih.govnih.gov
Hirshfeld Surface Analysis and Associated Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission properties of organic molecules are intrinsically linked to their molecular structure, particularly the nature and arrangement of chromophores and auxochromes. In this compound, the core structure consists of a diphenylamine (B1679370) moiety substituted with an ethyl ester group and a methoxy group. This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (ethyl ester) attached to the diphenylamine backbone is expected to give rise to interesting photophysical behaviors, including intramolecular charge transfer (ICT) phenomena.
Theoretical UV-Vis Absorption Characteristics
The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl group of the ester function. The diphenylamine scaffold itself is a known chromophore. The presence of the electron-donating methoxy group on one of the phenyl rings and the electron-withdrawing ethyl benzoate group on the other is likely to induce a significant redshift (bathochromic shift) in the absorption maxima compared to unsubstituted diphenylamine. This is due to the extension of the conjugated system and the facilitation of intramolecular charge transfer from the methoxy-substituted aniline ring to the benzoate ring upon photoexcitation.
The intensity of these absorption bands, represented by the molar absorptivity (ε), would be expected to be high for the π-π* transitions, characteristic of highly conjugated systems. The n-π* transition of the carbonyl group, being symmetry-forbidden, would likely appear as a much weaker band at a longer wavelength.
Expected UV-Vis Absorption Data (Theoretical)
| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π-π* (ICT) | 320 - 380 | High (>10,000) |
| π-π | 250 - 290 | Moderate to High |
| n-π | > 380 | Low (<1000) |
Note: This table is a theoretical representation and is not based on published experimental data for this compound.
Theoretical Fluorescence Emission Characteristics
Upon absorption of light, the excited molecule can relax to the ground state via several pathways, including fluorescence emission. For molecules exhibiting intramolecular charge transfer, the emission properties are often highly sensitive to the polarity of the solvent. In nonpolar solvents, one might expect a more structured emission spectrum corresponding to a locally excited (LE) state.
However, in polar solvents, a significant Stokes shift is anticipated, with the emission maximum appearing at a much longer wavelength than the absorption maximum. This is attributed to the stabilization of the polar ICT state in the excited state by the polar solvent molecules. The stabilization of the ICT state provides a lower energy pathway for emission, resulting in a redshifted fluorescence.
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would also be expected to vary with solvent polarity. For many ICT compounds, the quantum yield may decrease in highly polar solvents due to the increased probability of non-radiative decay pathways from the stabilized ICT state.
Expected Fluorescence Emission Data (Theoretical)
| Solvent Polarity | Expected λem Range (nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (ΦF) |
| Nonpolar (e.g., Hexane) | 380 - 420 | 40 - 60 | Moderate |
| Polar (e.g., Acetonitrile) | 450 - 550 | 100 - 180 | Low to Moderate |
Note: This table is a theoretical representation and is not based on published experimental data for this compound.
Computational and Theoretical Studies of Ethyl 2 4 Methoxyanilino Benzoate
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods are central to elucidating the fundamental electronic nature of a molecule. These investigations can determine the molecule's geometry, stability, and electronic transitions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the ground-state properties of molecules like Ethyl 2-(4-methoxyanilino)benzoate. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and other key parameters. The selection of an appropriate functional and basis set is crucial for the accuracy of these predictions.
To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which is essential for interpreting UV-Visible absorption spectra. For this compound, TD-DFT would help in characterizing its photophysical properties by identifying the nature of its electronic transitions.
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Basis sets are sets of mathematical functions used to build molecular orbitals, with larger sets providing more accurate results at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).
The exchange-correlation functional approximates the complex electron-electron interactions. A wide variety of functionals exist, from local-density approximations (LDA) to generalized gradient approximations (GGA) and hybrid functionals (which mix GGA with a portion of exact Hartree-Fock exchange). The B3LYP hybrid functional is a widely used choice for organic molecules. The selection of the functional and basis set should ideally be validated by comparing calculated properties with available experimental data.
Molecular Orbital and Charge Distribution Analysis
Analysis of the molecular orbitals and the distribution of electron density provides deep insights into a molecule's reactivity and bonding characteristics.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
| Molecular Orbital | Description | Predicted Location on this compound |
| HOMO | Highest Occupied Molecular Orbital | Likely to be distributed over the electron-rich anilino group and the benzene (B151609) ring. |
| LUMO | Lowest Unoccupied Molecular Orbital | Likely to be localized on the electron-withdrawing benzoate (B1203000) portion of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of the molecule's kinetic stability and chemical reactivity. |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.
NBO analysis is particularly useful for quantifying electron delocalization and understanding hyperconjugative interactions. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the stability arising from these delocalizations. For this compound, NBO analysis would reveal the extent of electron delocalization between the anilino and benzoate moieties and provide a detailed description of the hybridization of the atoms within the molecule.
| NBO Analysis Parameter | Information Provided |
| Natural Atomic Charges | Distribution of electron density among the atoms. |
| Hybridization | The spd character of the atomic orbitals involved in bonding. |
| Donor-Acceptor Interactions | Quantifies the stabilization energy from hyperconjugative interactions. |
Electrostatic Potential Surface Mapping
Electrostatic potential surface (ESP) mapping is a computational technique that reveals the distribution of charge on a molecule's surface. This map is crucial for understanding intermolecular interactions, as it indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The ESP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
For this compound, the ESP map would highlight the electronegative oxygen atoms of the ester and methoxy (B1213986) groups as regions of negative potential (typically colored red or orange), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential (colored blue), marking them as potential sites for nucleophilic interaction. The nitrogen atom's potential would be influenced by its bonding environment and lone pair availability. Understanding these charge distributions is fundamental in predicting how the molecule will interact with other molecules, including solvents and biological receptors.
Table 1: Illustrative Electrostatic Potential (ESP) Surface Values for Key Atomic Regions of this compound
| Atomic Region | Predicted Electrostatic Potential Range (kcal/mol) | Interpretation |
| Carbonyl Oxygen (C=O) | -45 to -60 | Strong negative potential; high propensity for hydrogen bonding and electrophilic interaction. |
| Methoxy Oxygen (-OCH₃) | -30 to -45 | Significant negative potential; a likely site for electrophilic interaction. |
| Amine Nitrogen (N-H) | -10 to +5 | Moderately negative to slightly positive potential, influenced by lone pair delocalization. |
| Amine Hydrogen (N-H) | +15 to +30 | Positive potential; a potential hydrogen bond donor site. |
| Aromatic Hydrogens | +5 to +20 | Mildly positive potential; sites for weak intermolecular interactions. |
Note: The values presented in this table are illustrative and represent typical ranges for similar functional groups in organic molecules. Specific values for this compound would require dedicated quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of this compound arises from the rotation around its single bonds, particularly the C-N bond and the bonds within the ethyl ester group. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This is achieved by systematically rotating specific bonds and calculating the potential energy at each step, generating a potential energy surface (PES).
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. For this compound, computational studies could elucidate its formation, typically through a reaction like the Ullmann condensation or a Buchwald-Hartwig amination, as well as its subsequent reactivity. These studies involve calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate.
By mapping the energetic landscape of a reaction, chemists can predict the most likely pathway and identify the rate-determining step. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.
Identification and Characterization of Transition States
A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. Identifying and characterizing the transition state is a cornerstone of understanding a reaction's kinetics. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
For a reaction involving this compound, such as its synthesis, computational chemists would model the proposed elementary steps and search for the corresponding transition state structures. The geometry of the transition state provides insight into the bonding changes occurring during the reaction. For instance, in an Ullmann condensation, the transition state for the C-N bond formation would show the partial formation of this bond and the partial breaking of the bond to the leaving group on the aromatic ring.
Kinetic and Thermodynamic Aspects from Computational Data
Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located and characterized, valuable kinetic and thermodynamic data can be extracted.
Thermodynamic properties, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, can be calculated from the energy differences between the products and reactants. A negative ΔG indicates a spontaneous reaction.
Kinetic parameters, most notably the activation energy (Ea), are determined from the energy difference between the reactants and the highest-energy transition state. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible pathways, the kinetically favored route can be identified.
Table 2: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction Pathway of this compound
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Reactant Complex Formation | -5.2 | +2.1 | 2.5 |
| Transition State 1 | +20.8 | +22.5 | 26.0 |
| Intermediate Formation | -2.7 | +4.5 | - |
| Transition State 2 | +15.4 | +16.8 | 18.1 |
| Product Formation | -25.0 | -20.5 | - |
Note: This table presents hypothetical data for a multi-step reaction to illustrate the types of information obtained from computational studies. The values are not specific to a known reaction of this compound. The rate-determining step would be the one with the highest activation energy (Transition State 1 in this example).
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational quantum chemistry can predict various spectroscopic properties of molecules, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, theoretical calculations of its ¹H and ¹³C NMR chemical shifts would aid in the assignment of peaks in the experimental NMR spectra. Similarly, the calculation of its IR spectrum would produce a set of vibrational frequencies and intensities corresponding to the stretching and bending modes of its functional groups (e.g., C=O stretch, N-H stretch, C-O stretches). Comparing these theoretical spectra with experimentally obtained spectra serves as a powerful method for structural verification. Discrepancies between the theoretical and experimental data can often be reconciled by considering solvent effects or by refining the computational model.
Table 3: Comparison of Hypothetical Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) |
| C=O | 168.5 | 169.2 |
| Aromatic C-O | 155.3 | 156.0 |
| Aromatic C-N | 142.1 | 143.5 |
| Aromatic C (unsubstituted) | 114-132 | 115-133 |
| -OCH₃ | 55.4 | 56.1 |
| -OCH₂CH₃ | 60.9 | 61.5 |
| -OCH₂CH₃ | 14.2 | 14.8 |
Note: The experimental values are representative for this class of compound. The theoretical values are illustrative of typical computational accuracy, often showing a small systematic deviation from experimental results.
Mechanistic Investigations of Chemical Reactivity and Transformations
Kinetic Studies of Reactions Involving the Anilino-Benzoate Moiety
The reaction is typically first order with respect to the copper catalyst concentration. mit.edu For the amination of aryl halides, the rate-limiting step is often the oxidative addition of the aryl halide to the Cu(I) catalyst. mit.edu This is supported by Hammett studies on related reactions which show a small positive ρ value, indicating a buildup of negative charge in the transition state, consistent with oxidative addition being the slow step. mit.edu
The electronic nature of the substituents on both the aniline (B41778) and the aryl benzoate (B1203000) plays a crucial role. Electron-donating groups on the aniline, such as the 4-methoxy group in p-anisidine, increase its nucleophilicity and generally accelerate the reaction. Conversely, electron-withdrawing groups on the aryl halide facilitate the oxidative addition step, thus increasing the reaction rate. wikipedia.org
Table 1: General Factors Influencing the Rate of Ullmann Condensation for N-Aryl Anthranilate Synthesis
| Factor | Effect on Reaction Rate | Rationale |
| Catalyst Concentration | Increases with increasing [Cu] | The reaction is typically first order in the copper catalyst. |
| Ligand Presence | Can significantly increase rate | Ligands can stabilize the copper catalyst and facilitate the reaction steps. |
| Aniline Substituent | Electron-donating groups increase rate | Increased nucleophilicity of the aniline enhances the initial coordination and subsequent reaction. |
| Aryl Halide Substituent | Electron-withdrawing groups increase rate | Facilitates the rate-determining oxidative addition step. |
| Solvent Polarity | Generally faster in polar aprotic solvents | Stabilizes charged intermediates and transition states. |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates in the copper-catalyzed synthesis of diarylamines like Ethyl 2-(4-methoxyanilino)benzoate are challenging due to their often transient and paramagnetic nature. However, a combination of spectroscopic techniques and computational studies has shed light on the key species involved.
The catalytic cycle is generally believed to proceed through copper(I) and copper(III) intermediates. wikipedia.org The reaction is initiated by the formation of a copper(I) amidate complex from the aniline and the Cu(I) catalyst. mit.edunih.gov This intermediate then undergoes oxidative addition with the aryl halide to form a Cu(III) species. wikipedia.org Reductive elimination from this Cu(III) complex then yields the final N-arylated product and regenerates the Cu(I) catalyst. wikipedia.org
While direct spectroscopic observation of these intermediates for the synthesis of this compound is not widely reported, studies on related systems provide strong evidence for their existence. For instance, in the copper-catalyzed amination of aryl halides, the formation of 1,2-diamine-ligated copper(I) amidate complexes has been suggested based on kinetic and stoichiometric results. nih.gov Furthermore, computational studies have supported the feasibility of a Cu(I)/Cu(III) catalytic cycle.
Some proposed intermediates in the Ullmann condensation include:
Copper(I) amidate complex: Formed from the deprotonated aniline and the Cu(I) catalyst.
Copper(I)-aryl halide π-complex: A proposed precursor to oxidative addition.
Copper(III) intermediate: Formed via oxidative addition of the aryl halide to the copper(I) complex.
Catalysis and Reaction Pathway Elucidation
The synthesis of this compound is a classic example of a copper-catalyzed Ullmann condensation. The catalyst, typically a copper(I) salt like CuI or CuBr, plays a central role in facilitating the carbon-nitrogen bond formation. The reaction pathway has been the subject of extensive research, with the most widely accepted mechanism involving a Cu(I)/Cu(III) catalytic cycle. wikipedia.org
The proposed catalytic cycle can be summarized as follows:
Formation of the active catalyst: The Cu(I) salt reacts with the aniline (p-anisidine) in the presence of a base to form a copper(I) anilide complex.
Oxidative addition: The copper(I) anilide complex reacts with the aryl halide (ethyl 2-bromobenzoate) in what is often the rate-determining step. This step involves the formal oxidation of Cu(I) to Cu(III) and the formation of a new copper-carbon bond.
Reductive elimination: The resulting Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the final product, this compound. This step regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the individual steps of the catalytic cycle. nih.gov While early Ullmann reactions required harsh conditions, modern ligand-assisted protocols allow the reaction to proceed under milder temperatures. nih.govfrontiersin.org
Probing Solvent and Environmental Effects on Reaction Dynamics
The choice of solvent has a profound impact on the kinetics and outcome of the Ullmann condensation for the synthesis of this compound. Generally, polar aprotic solvents are favored as they can effectively solvate the charged intermediates and transition states involved in the reaction mechanism.
Commonly used solvents for the synthesis of N-aryl anthranilates include:
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
N-Methyl-2-pyrrolidone (NMP)
These solvents facilitate the dissolution of the reactants and the copper catalyst, and their high boiling points are suitable for the often-elevated temperatures required for the reaction. The polarity of the solvent can influence the rate of reaction by stabilizing the charge separation that occurs in the transition state of the rate-determining oxidative addition step. mdpi.com
More recently, "green" solvents such as deep eutectic solvents (DESs) have been explored as environmentally benign reaction media for Ullmann-type couplings. nih.govfrontiersin.org These solvents can be recycled and often allow the reaction to proceed under milder conditions without the need for additional ligands. nih.govfrontiersin.org
Table 2: Effect of Solvent Polarity on Ullmann Condensation
| Solvent Type | General Effect on Reaction Rate | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | High | Stabilizes charged intermediates and transition states, promoting the reaction. |
| Polar Protic (e.g., alcohols) | Moderate to Low | Can hydrogen bond with the nucleophile, reducing its reactivity. |
| Nonpolar (e.g., toluene, hexane) | Low | Poor solvation of charged species slows down the reaction. |
Quantitative Structure-Reactivity Relationships (QSRR) and Linear Free Energy Relationships (LFER)
Quantitative Structure-Reactivity Relationships (QSRR) and Linear Free Energy Relationships (LFER), such as the Hammett equation, are powerful tools for understanding the electronic effects of substituents on the reactivity of the anilino-benzoate moiety. For the synthesis of this compound and its derivatives, these relationships can correlate reaction rates with the electronic properties of substituents on both the aniline and the benzoate rings.
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the unsubstituted reference reaction.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
In the context of the Ullmann condensation to form this compound, a Hammett study involving different para-substituted anilines would likely yield a negative ρ value. This is because electron-donating groups on the aniline increase its nucleophilicity, thus accelerating the reaction. A more negative ρ value would indicate a greater sensitivity to the electronic nature of the substituent on the aniline.
Conversely, a Hammett study with substituents on the aryl halide (the benzoate part) would be expected to show a positive ρ value. Electron-withdrawing groups on the aryl halide facilitate the rate-determining oxidative addition step, leading to an increase in the reaction rate. researchgate.net
Table 3: Predicted Hammett ρ Values for the Synthesis of Substituted Ethyl 2-anilinobenzoates
| Reactant with Substituent | Predicted Sign of ρ | Rationale |
| Aniline | Negative | Electron-donating groups increase nucleophilicity and accelerate the reaction. |
| Ethyl 2-halobenzoate | Positive | Electron-withdrawing groups facilitate the rate-determining oxidative addition step. |
Structure Activity Relationship Sar and Molecular Design Principles
Systematic Modification of the Ethyl 2-(4-methoxyanilino)benzoate Scaffold
The this compound scaffold, characterized by its diphenylamine (B1679370) core, offers multiple sites for systematic modification to generate a diverse library of derivatives. Research into related aromatic amine and benzoate (B1203000) structures demonstrates common strategies for structural alteration. These modifications can be broadly categorized into reactions involving the secondary amine, the aromatic rings, and the ester group.
Key modification strategies include:
N-Functionalization: The secondary amine is a key reactive site. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems. For example, derivatives of 2-aminobenzoate (B8764639) (anthranilate) are common starting materials for the synthesis of benzodiazepines and quinazolines. researchgate.net
Ring Substitution: The two phenyl rings can be substituted with a variety of functional groups (e.g., halogens, alkyls, nitros, or other electron-donating or electron-withdrawing groups). These substitutions can dramatically alter the electronic properties and steric profile of the molecule.
Cyclization Reactions: The scaffold is well-suited for intramolecular cyclization to form various heterocyclic compounds. For instance, derivatives of anthranilic acid can undergo cyclization to produce benzodiazepines. researchgate.net A study involving the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by reduction and iron(III) chloride-mediated cyclization, yielded a benzo[e] researchgate.netresearchgate.netdiazepinone derivative. researchgate.net
Ester Modification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further functionalization.
These systematic modifications allow for the fine-tuning of the molecule's properties, which is fundamental to establishing a clear structure-activity relationship. The synthesis of various quinoxaline (B1680401) nih.gov, thiazole (B1198619) researchgate.netcbijournal.com, and quinoline (B57606) mdpi.com derivatives from similar precursors highlights the versatility of these synthetic approaches in creating new chemical entities.
Impact of Substituent Variation on Chemical Reactivity and Molecular Interactions
The introduction of different substituents onto the this compound framework has a profound impact on its chemical reactivity and intermolecular interaction potential. The nature and position of these substituents modify the electron distribution, steric hindrance, and hydrogen-bonding capabilities of the molecule.
Electronic Effects: Substituents are generally classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the electron density on the aromatic rings and the nitrogen atom. This can increase the acidity of the N-H proton and make the aromatic rings less susceptible to electrophilic attack but more susceptible to nucleophilic attack.
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density on the rings, enhancing the nucleophilicity of the amine and the rings' reactivity towards electrophiles.
A study on substituted thiazole derivatives demonstrated that compounds bearing electron-withdrawing groups like cyano and fluoro groups showed more promising antimicrobial activity compared to those with electron-donating methyl and methoxy (B1213986) groups. cbijournal.com Similarly, research on benzoquinone derivatives showed that chlorine-substituted (activated) compounds were more reactive toward a nucleophilic thiol than methyl- and t-butyl-substituted (deactivated) ones. nih.gov This highlights how electronic effects can directly modulate biological or chemical activity.
Steric Effects: The size and position of substituents can influence the molecule's conformation, particularly the dihedral angle between the two phenyl rings. Bulky substituents near the amine bridge can restrict rotation, locking the molecule into a specific conformation, which can be critical for its interaction with a binding site or its efficacy as a ligand.
The table below summarizes findings from a study on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, illustrating the impact of substituent variation on antimicrobial activity. cbijournal.com
| Substituent Group | Position | Effect on Activity | Observed Activity |
| Nitro (-NO₂) | para | Electron-withdrawing | Promising antimicrobial inhibition cbijournal.com |
| Chloro (-Cl) | para | Electron-withdrawing | Promising antimicrobial inhibition cbijournal.com |
| Cyano (-CN) | - | Electron-withdrawing | Moderate inhibition cbijournal.com |
| Fluoro (-F) | - | Electron-withdrawing | Moderate inhibition cbijournal.com |
| Methyl (-CH₃) | - | Electron-donating | Low to inactive cbijournal.com |
| Methoxy (-OCH₃) | - | Electron-donating | Low to inactive cbijournal.com |
This table is generated based on qualitative findings reported in the cited literature.
Rational Design Strategies for Modulating Specific Chemical Activities
Rational design strategies leverage the understanding of SAR to create molecules with enhanced or specific chemical activities, such as serving as catalysts, ligands for metal ions, or specialized intermediates in synthesis. This process often involves computational modeling and a deep understanding of the target application's mechanism.
Design as Ligands: The diphenylamine scaffold of this compound can be rationally modified to create effective ligands for transition metal catalysis.
Introduce Chelating Groups: Strategic placement of donor atoms (e.g., nitrogen in a pyridine (B92270) ring, oxygen in a hydroxyl group, or phosphorus in a phosphine (B1218219) group) on one or both aromatic rings can create bidentate or tridentate ligands.
Tune Steric and Electronic Properties: Substituents can be added to the phenyl rings to control the steric environment around the metal center and to tune its electronic properties (e.g., its Lewis acidity), thereby influencing the catalyst's activity and selectivity.
Design as Intermediates: The molecule can be designed as a precursor for more complex targets. For example, by introducing appropriate functional groups, it can be engineered to undergo specific intramolecular cyclization reactions to form novel heterocyclic systems.
A powerful example of rational design is seen in the development of new ligands for the GABAA/benzodiazepine receptor. nih.gov In that study, researchers designed a series of 1,3,4-oxadiazole (B1194373) derivatives based on a pharmacophore model of the receptor's binding site. nih.gov Docking studies were used to predict the interaction of the designed compounds with the receptor, and subsequent synthesis and biological evaluation confirmed that the designed molecules had high affinity, with some showing activity even greater than diazepam. nih.gov This same methodology—combining pharmacophore modeling, conformational analysis, and docking studies—can be applied to the this compound scaffold to design molecules with a high affinity for a specific enzyme or receptor.
Stereoelectronic Effects and Conformational Flexibility in Structure-Activity Correlation
Stereoelectronic effects, which describe how stereochemistry influences electronic properties, and conformational flexibility are critical in correlating a molecule's structure with its activity. For this compound, these factors govern how the molecule presents itself for intermolecular interactions.
The key conformational features include:
Dihedral Angles: The rotational freedom around the C-N-C bonds determines the relative orientation of the two phenyl rings. This conformation is influenced by the electronic interaction between the nitrogen lone pair and the π-systems of the rings, as well as by steric hindrance from substituents.
Orientation of Substituents: The spatial arrangement of the ethyl ester and methoxy groups can influence solubility, crystal packing, and the ability to form hydrogen bonds.
X-ray crystallography studies on related, complex molecules have been used to precisely determine these structural parameters, including unit cell dimensions, space groups, and bond angles. researchgate.net Such data provide invaluable insight into the preferred solid-state conformations. In solution, the molecule is likely to exist as an equilibrium of different conformers, and its ability to adopt a specific low-energy conformation (a "bioactive conformation") is often a prerequisite for biological activity or catalytic function.
In the design of new ligands, conformational analysis is used to ensure that the molecule can adopt a shape that is complementary to its target binding site. nih.gov The transmission of electronic effects from a substituent through the molecular framework is also highly dependent on the conformation. capes.gov.br For example, the effectiveness of π-conjugation, which allows electronic effects to propagate, is maximized when the phenyl rings are coplanar, a conformation that is often sterically disfavored. The interplay between these steric and electronic factors is a central theme in SAR.
Development of Predictive Models for Chemical Activity Based on Structural Descriptors
To handle the complexity of SAR and to accelerate the discovery process, researchers develop Quantitative Structure-Activity Relationship (QSAR) models. These are mathematical models that correlate variations in the chemical activity of a series of compounds with variations in their structural properties, which are quantified by numerical "descriptors."
The development of a QSAR model typically involves:
Dataset Assembly: A series of structurally related compounds (e.g., derivatives of this compound) with measured chemical or biological activity is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and quantum chemical parameters.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines (SVM), are used to build an equation that links the descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.
Studies have successfully used QSAR to model the activity of complex organic molecules. For example, a QSAR model was developed for a series of pyrimidine-5-carboxylate derivatives using quantum chemical parameters to predict their inhibitory activity against gene expression. nih.gov Another study used 3D-QSAR methods (CoMFA and CoMSIA) to explain the antibacterial activity of pyrimido-isoquinolin-quinone derivatives based on steric, electrostatic, and hydrogen-bond acceptor fields. nih.gov These models not only predict the activity of new compounds before they are synthesized but also provide insight into the key structural features driving that activity. nih.gov
The table below lists some structural descriptors used in published QSAR studies, which could be applied to a library of this compound derivatives.
| Descriptor Type | Example Descriptor | Information Provided | Reference |
| Topological | Kier and Hall index (order 3) | Describes molecular connectivity and branching. | nih.gov |
| Information-theoretic | Information content (order 0) | Measures molecular complexity and symmetry. | nih.gov |
| 3D/Geometric | YZ Shadow (YZS) | Represents the 2D projection of the molecule's shape. | nih.gov |
| Quantum Chemical | Max/Min partial charge for an N atom | Quantifies the electronic properties of specific atoms. | nih.gov |
| 3D-QSAR Field | Steric Field (CoMFA/CoMSIA) | Maps regions where bulky groups increase or decrease activity. | nih.gov |
| 3D-QSAR Field | Electrostatic Field (CoMFA/CoMSIA) | Maps regions where positive or negative charges are favorable. | nih.gov |
| 3D-QSAR Field | H-Bond Acceptor Field (CoMSIA) | Maps regions where hydrogen bond acceptors are favorable. | nih.gov |
Advanced Materials Science Applications and Future Research Directions
Exploration of Nonlinear Optical (NLO) Properties in Related Chromophores
Nonlinear optical (NLO) materials are gaining substantial attention for their applications in advanced technologies like optoelectronics, optical computing, and data storage. nih.gov The efficacy of these materials often stems from a molecular structure featuring electron-donating and electron-accepting groups linked by a π-conjugated system, commonly known as a D-π-A structure.
While direct NLO studies on Ethyl 2-(4-methoxyanilino)benzoate are not extensively documented, research on analogous compounds provides significant insight. For instance, the Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) is recognized as a promising NLO chromophore. nih.gov Its structure, which includes an -OCH3 donor group and a -COOC2H5 acceptor group, is analogous to this compound. nih.gov Computational studies using Density Functional Theory (DFT) on such molecules investigate their NLO properties, highlighting their potential as candidates for novel, fast-response NLO materials. nih.gov The presence of strong donor and acceptor groups is a key indicator of potential NLO activity. nih.gov
Polymerization and Materials Fabrication Studies
The structural motifs within this compound suggest its potential utility in polymer science, both as an initiator for polymerization and as a monomer for incorporation into polymer chains.
Research has shown that related tertiary amine benzoates, such as ethyl-4-(dimethylamino)benzoate (4E), can trigger the polymerization of self-etch adhesives used in dental applications. nih.gov In these systems, the amine acts as an initiator in the presence of a base, demonstrating how such molecules can be pivotal in the fabrication of specialized polymer-based materials. nih.gov
Furthermore, benzoate (B1203000) derivatives can be chemically integrated into polymer backbones. In one study, 2-amino ethyl benzoate was reacted with maleic anhydride (B1165640) copolymers. sigmaaldrich.com This process involved the ring-opening of the anhydride groups to attach the benzoate substituent as a side chain, thereby modifying the thermal and mechanical properties of the original polymer. sigmaaldrich.com These examples underscore the potential of this compound to be used in creating new polymers with tailored functionalities.
Role as Precursors for Advanced Functional Materials
One of the most well-documented applications of this compound and its parent N-phenylanthranilic acids is their role as precursors in the synthesis of acridones. nih.govacs.org Acridones are a class of heteroaromatic compounds with a planar tricyclic structure that are of significant interest due to their wide range of biological and photophysical properties, including use as antimalarial agents and fluorescent probes. nih.govnih.govnih.gov
The conversion of N-phenylanthranilic acid derivatives to acridones is typically achieved through an intramolecular Friedel-Crafts-type cyclization. This reaction is often catalyzed by strong acids or other reagents under various conditions, including microwave irradiation for enhanced efficiency. nih.govnih.gov The choice of catalyst and reaction conditions can be tailored to accommodate different functional groups on the precursor molecule. nih.govacs.org
Below is a table summarizing various synthetic methods used to convert N-phenylanthranilic acid derivatives into acridones, highlighting the versatility of these precursors.
| Catalyst/Reagent | Conditions | Key Features | Source(s) |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating on a water bath | Traditional, widely used method. | nih.gov |
| Polyphosphoric Acid (PPA) | Heating | Common strong acid catalyst for cyclization. | nih.govnih.gov |
| Boron trifluoride etherate (BF₃·Et₂O) | Microwave-assisted, solvent-free | Rapid, efficient, and tolerates a wide range of functional groups. | nih.gov |
| Iron(II) triflate (Fe(OTf)₂) | Mild conditions, room temperature | Greener, eco-friendly alternative using an abundant, low-toxicity metal. | acs.org |
| Zinc Chloride (ZnCl₂) | Microwave irradiation | Lewis acid catalysis for a clean and efficient reaction. | nih.gov |
The ability to synthesize a diverse library of acridone (B373769) derivatives from precursors like this compound makes it a valuable building block for developing advanced functional materials. nih.govacs.org
Photophysical Properties and Photostability Investigations
The photophysical behavior of molecules like this compound is governed by its donor-acceptor electronic structure. Upon absorption of light, such molecules can undergo an intramolecular charge transfer (ICT) from the electron-rich donor portion (the methoxyanilino group) to the electron-deficient acceptor portion (the benzoate group). rsc.orgmdpi.com
This ICT process is fundamental to several key photophysical phenomena:
Solvatochromism : The absorption and fluorescence spectra of donor-acceptor molecules often exhibit a pronounced dependence on the polarity of the solvent. This shift in spectral position, known as solvatochromism, occurs because solvents with different polarities stabilize the ground and excited states of the molecule to different extents. rsc.orgnih.gov
Large Stokes Shift : A significant difference between the peak wavelengths of absorption and emission (the Stokes shift) is a characteristic feature of molecules with substantial excited-state charge transfer character. nih.gov
Fluorescence Quantum Yield : The efficiency of the fluorescence process can be highly sensitive to the molecular environment and structure. In some donor-acceptor systems, the fluorescence quantum yield is low in nonpolar solvents due to competing processes like intersystem crossing to a triplet state, but can increase in more polar solvents. nih.gov
The table below outlines key photophysical concepts relevant to donor-acceptor molecules.
| Concept | Description | Relevance to Donor-Acceptor Systems | Source(s) |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor moiety within the same molecule upon photoexcitation. | This is the primary excited-state process that governs the photophysical properties of the molecule. | rsc.orgmdpi.com |
| Solvatochromism | The change in the color of a substance when it is dissolved in different solvents. | The large change in dipole moment between the ground and ICT excited state leads to strong solvent-dependent spectral shifts. | rsc.org |
| Stokes Shift | The energy difference between the maxima of the absorption and emission spectra. | A large Stokes shift is indicative of a significant structural and electronic rearrangement in the excited state, typical for ICT. | nih.gov |
| Quantum Yield | The ratio of the number of photons emitted to the number of photons absorbed. | Can be influenced by solvent polarity and the efficiency of the ICT state formation versus non-radiative decay pathways. | nih.gov |
Investigations into the photophysical properties and photostability of this compound are crucial for its potential use in applications such as fluorescent probes, sensors, and optoelectronic devices.
Integration into Supramolecular Assemblies and Nanostructures
The structure of this compound makes it a candidate for incorporation into larger, ordered systems like supramolecular assemblies and nanostructures. The principles of molecular self-assembly, driven by non-covalent interactions, can be applied to organize such molecules into functional architectures.
Studies on N-aryl anthranilic acids have revealed their ability to form distinct supramolecular structures in the solid state, such as dimers, through hydrogen bonding and other intermolecular forces. nih.gov This inherent tendency for self-organization is a foundational aspect of supramolecular chemistry.
Furthermore, the functional materials derived from this precursor, namely acridones, are actively used as building blocks in supramolecular chemistry. The N-substituted acridinium (B8443388) motif, an oxidized form of the acridone core, is an electron-deficient unit with multi-responsive properties that has been exploited to create molecular actuators, switches, and host-guest systems. nih.gov
As a donor-acceptor chromophore, this compound could be integrated into nanostructures to create materials with enhanced properties. For example, donor-acceptor molecules can be assembled on the surface of nanostructures or encapsulated within hosts like amylose (B160209) to facilitate processes like photoinduced charge separation and energy transfer, which are vital for applications in photocatalysis and photovoltaics. nih.govrsc.org The complexation of donor and acceptor units through ionic interactions has been shown to enhance nonlinear optical responses in the resulting nanostructures. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-methoxyanilino)benzoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing equimolar amounts of 4-methoxyaniline and ethyl 2-halobenzoate (e.g., chloro or bromo derivatives) in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress using thin-layer chromatography (TLC) minimizes side products .
- Optimization : Adjusting reaction temperature (80–120°C) and catalyst loading (e.g., 1–5 mol% CuI for Ullmann-type couplings) improves yield. Purity >95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), anilino NH (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~165–170 ppm for ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group).
- FT-IR : Key bands include N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Hydrolysis : Under acidic or basic conditions, the ester hydrolyzes to 2-(4-methoxyanilino)benzoic acid.
- Electrophilic Substitution : The aromatic ring undergoes nitration or sulfonation at the meta position relative to the anilino group.
- Oxidation : Using KMnO₄ or CrO₃ oxidizes the anilino group to nitro or carbonyl derivatives.
- Analysis : Monitor reactions via TLC and isolate products using flash chromatography. Confirm structures via NMR and MS .
Advanced Research Questions
Q. How can computational tools like SHELX or Mercury aid in structural analysis of derivatives?
- Crystallography : For single-crystal X-ray diffraction, refine structures using SHELXL (SHELX suite) to model hydrogen bonding (e.g., N-H···O interactions) and π-stacking. Mercury’s Materials Module identifies packing motifs and void spaces in the crystal lattice, critical for understanding solubility and stability .
- Case Study : A derivative’s torsional angles (C1-C2-N-C4) calculated via SHELX reveal steric hindrance affecting reactivity .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic reaction outcomes?
- Approach :
- Kinetic Control : Use low temperatures (-20°C) and short reaction times to favor faster-forming intermediates.
- Thermodynamic Control : Prolonged heating (e.g., 24 hours at 100°C) stabilizes the most stable product.
Q. How can reaction mechanisms be elucidated for this compound’s biological activity?
- Methods :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates.
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonds with Ser530 in COX-2).
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Q. What methodologies address discrepancies in spectral data during structural validation?
- Resolution :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- X-ray Crystallography : Absolute configuration confirmation eliminates ambiguity from NOE effects.
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Strategies :
- Flow Chemistry : Continuous synthesis reduces side reactions and improves heat management.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.
- Data : Pilot studies show 15% yield increase at 10 g scale using microwave-assisted synthesis (100°C, 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
